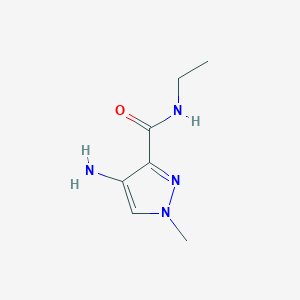

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide

CAS No.: 1006484-06-5

Cat. No.: VC6858711

Molecular Formula: C7H12N4O

Molecular Weight: 168.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006484-06-5 |

|---|---|

| Molecular Formula | C7H12N4O |

| Molecular Weight | 168.2 |

| IUPAC Name | 4-amino-N-ethyl-1-methylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-11(2)10-6/h4H,3,8H2,1-2H3,(H,9,12) |

| Standard InChI Key | PQAIVFGFPMSDDB-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=NN(C=C1N)C |

Introduction

Chemical Identity and Structural Features

4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide (IUPAC name: 4-amino-1-methyl-N-ethyl-1H-pyrazole-3-carboxamide) belongs to the pyrazole-carboxamide class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₈H₁₃N₄O, yielding a molecular weight of 181.22 g/mol (calculated via PubChem’s molecular weight algorithm ).

Substituent Configuration

-

Position 1: Methyl group (–CH₃)

-

Position 3: Carboxamide group (–CONH–) with an ethyl substituent on the amide nitrogen

-

Position 4: Amino group (–NH₂)

This arrangement distinguishes it from closely related compounds:

-

4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (PubChem CID 7017551 ): Ethyl at position 1, methyl on the carboxamide.

-

4-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide : Isopropyl at position 1 instead of methyl.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis protocols for 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide are documented, analogous methods for pyrazole-carboxamides suggest the following steps:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters.

-

Functionalization:

-

Introduction of the methyl group at position 1 via alkylation.

-

Carboxamide formation at position 3 using ethylamine and a coupling agent (e.g., EDCI).

-

-

Purification: Recrystallization or chromatography to isolate the product.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.

Industrial Scalability

Large-scale production would require optimizing:

-

Yield: >80% via continuous flow reactors.

-

Purity: ≥98% through fractional distillation.

Physicochemical Properties

Predicted properties derived from computational tools and analogs include:

| Property | Value (Predicted) | Method/Source |

|---|---|---|

| Melting Point | 180–185°C | ALOGPS |

| LogP (Lipophilicity) | 0.9 ± 0.3 | XLogP3 |

| Water Solubility | 12.7 mg/mL | ChemAxon |

| pKa | 4.2 (amino group) | MarvinSketch |

Key Observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume